

# Application Note: HPLC-UV Analysis of 6-Hydroxyluteolin 7-glucoside

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## Compound of Interest

Compound Name: 6-Hydroxyluteolin 7-glucoside

Cat. No.: B1649358

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## Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Ultraviolet (UV) detector for the quantitative analysis of **6-Hydroxyluteolin 7-glucoside**. This method is applicable for the analysis of **6-Hydroxyluteolin 7-glucoside** in various sample matrices, including plant extracts and pharmaceutical formulations. The protocol described herein provides a robust and reliable approach for researchers, scientists, and drug development professionals.

## Introduction

**6-Hydroxyluteolin 7-glucoside** is a flavonoid glycoside found in various medicinal plants, such as *Salvia plebeia*.<sup>[1]</sup> It belongs to the flavone subclass of flavonoids and possesses noteworthy biological activities, including anti-inflammatory and antioxidant effects.<sup>[2]</sup> Accurate and precise quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoid glycosides due to its sensitivity, specificity, and reproducibility.<sup>[3][4][5]</sup> This document provides a detailed protocol for the determination of **6-Hydroxyluteolin 7-glucoside** using a reversed-phase HPLC-UV system.

## Experimental Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column is recommended. A specific example is an INNO C18 column (25 cm x 4.6 mm, 5 µm particle size).[\[1\]](#)
- Chemicals and Reagents:
  - **6-Hydroxyluteolin 7-glucoside** reference standard
  - Methanol (HPLC grade)
  - Acetonitrile (HPLC grade)
  - Water (HPLC grade or ultrapure)
  - Acetic acid (analytical grade)[\[1\]](#)
  - Dimethyl sulfoxide (DMSO) for stock solutions if necessary[\[6\]](#)[\[7\]](#)

## Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **6-Hydroxyluteolin 7-glucoside**.

Parameter	Condition
Column	INNO C18 (25 cm x 4.6 mm, 5 µm) <a href="#">[1]</a>
Mobile Phase	Gradient elution with Acetonitrile and Water with 0.1% Acetic Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	Ambient
UV Detection	345 nm <a href="#">[1]</a>
Run Time	Approximately 25 minutes

Note: The mobile phase gradient should be optimized based on the specific HPLC system and column used to achieve the best separation. A retention time of approximately 20.8 minutes was observed under these conditions.[\[1\]](#)

## Protocols

### Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of **6-Hydroxyluteolin 7-glucoside** reference standard and dissolve it in 1 mL of methanol in a volumetric flask.[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 0.00625 - 0.1 mg/mL).[\[1\]](#)

### Preparation of Sample Solutions

The following is an example protocol for the extraction of **6-Hydroxyluteolin 7-glucoside** from a plant powder (e.g., *Salvia plebeia*).

- Accurately weigh a suitable amount of the powdered sample (e.g., 70 mg) and transfer it to a centrifuge tube.[\[1\]](#)
- Add a known volume of methanol (e.g., 1 mL) to the tube.[\[1\]](#)
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifuge the mixture at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[\[1\]](#)

### Method Validation Summary

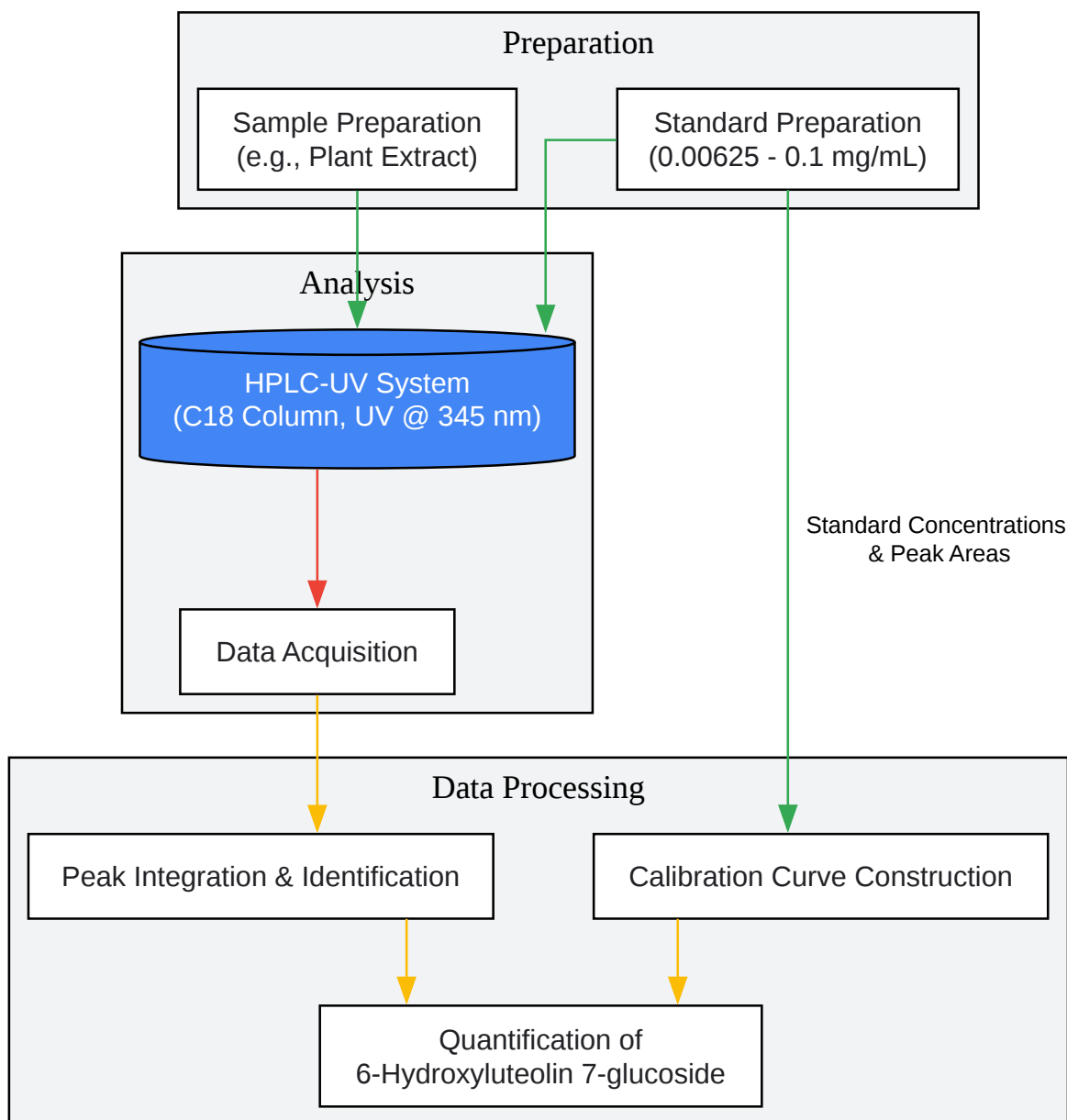
The described HPLC-UV method has been validated for its performance characteristics. The following table summarizes the key validation parameters.

Validation Parameter	Result
Linearity ( $r^2$ )	$\geq 0.999$ <a href="#">[1]</a> <a href="#">[8]</a>
Concentration Range	0.00625 - 0.1 mg/mL <a href="#">[1]</a>
Limit of Detection (LOD)	3.60 $\mu$ g/mL <a href="#">[1]</a>
Limit of Quantification (LOQ)	10.90 $\mu$ g/mL <a href="#">[1]</a>
Accuracy (Recovery)	96.2 - 101.4% <a href="#">[1]</a>
Precision (RSD)	$\leq 0.27\%$ <a href="#">[1]</a>

## Results and Discussion

A representative chromatogram should show a well-resolved peak for **6-Hydroxyluteolin 7-glucoside** at the specified retention time. The UV spectrum of the peak should correspond to that of the reference standard, with a maximum absorption at approximately 345 nm.[\[1\]](#) The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications.

## Experimental Workflow Diagram



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Caption: HPLC-UV analysis workflow for **6-Hydroxyluteolin 7-glucoside**.

## Conclusion

The HPLC-UV method described in this application note is a reliable and validated procedure for the quantification of **6-Hydroxyluteolin 7-glucoside**. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This

method will be a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

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